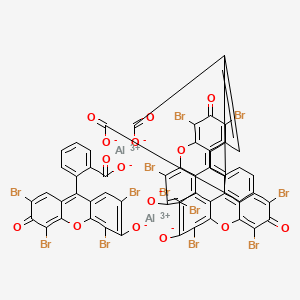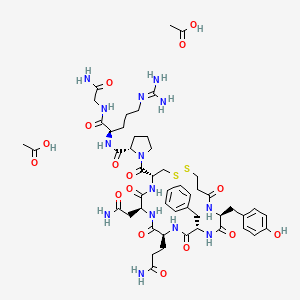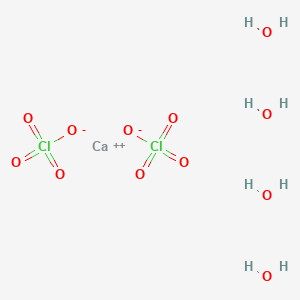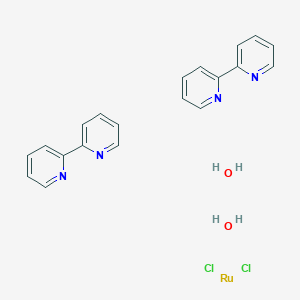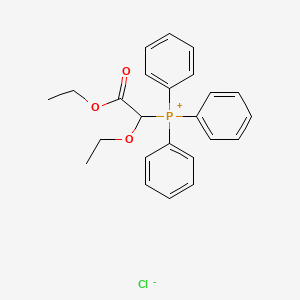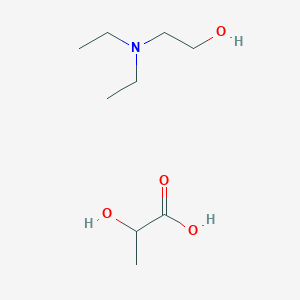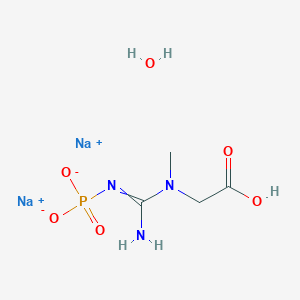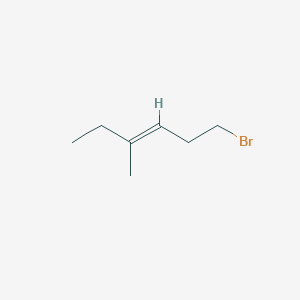
rel-(S,R,S,S)-Nebivolol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The enantioselective synthesis of rel-(S,R,S,S)-Nebivolol involves several complex steps, including the use of chiral catalysts and kinetic resolution processes to achieve the desired stereochemistry. A notable approach includes the Zr-catalyzed kinetic resolution of allylic ethers and Mo-catalyzed chromene formation, which are pivotal in constructing the chiral centers of Nebivolol (Johannes, Visser, & Hoveyda, 1998). Additionally, Claisen rearrangement and a one-pot Sharpless asymmetric epoxidation have been employed for the total synthesis, demonstrating the complexity and innovation in synthesizing this molecule (Chandrasekhar & Reddy, 2000).
Molecular Structure Analysis
The molecular and crystal structure of Nebivolol Hydrochloride and its isomers has been elucidated through X-ray structure analysis. This analysis confirmed the absolute configuration of the hydrochlorides of d-nebivolol, dl-nebivolol, and several isomers, providing critical insights into the stereochemistry and molecular interactions within the crystal lattice (Tuchalski et al., 2006).
Chemical Reactions and Properties
Nebivolol Hydrochloride's chemical reactivity includes its metabolism, which involves aromatic and alicyclic hydroxylation. This metabolic pathway is significant for its pharmacological activity and is analyzed through techniques like high-performance liquid chromatography-diode-array detection, highlighting the compound's complex biotransformation (Hendrickx et al., 1996).
Physical Properties Analysis
Nebivolol Hydrochloride exhibits specific physical properties that contribute to its pharmacological efficacy. Its solubility, for example, has been enhanced through the formation of pharmaceutical cocrystals, indicating the potential for improved bioavailability and therapeutic outcomes (Nikam & Patil, 2020).
Chemical Properties Analysis
The chemical properties of Nebivolol Hydrochloride, including its interactions with various substances and its stability under different conditions, have been thoroughly investigated. Its stability-indicating methods and spectrophotometric determination techniques reveal the compound's behavior and reactivity, essential for developing pharmaceutical formulations (Shirkhedkar, Bugdane, & Surana, 2010).
Wissenschaftliche Forschungsanwendungen
1. Enhancement of Bioavailability
Nebivolol Hydrochloride (NEB) is a beta-blocker used to treat hypertension, characterized by poor solubility and permeability, leading to lower bioavailability. Studies have focused on increasing NEB's bioavailability through self-nanoemulsifying drug delivery systems, which enhance solubility and permeability through the gastrointestinal membrane, resulting in a significant increase in dissolution rate and permeability (Narkhede, Gujar, & Gambhire, 2014).
2. Metabolism Analysis Techniques
The metabolic pathways of nebivolol, including aromatic and alicyclic hydroxylation, have been studied using high-performance liquid chromatography-diode-array detection. This method helps identify hydroxyl functions in nebivolol metabolites, aiding in the understanding of its metabolic processes in different species and humans (Hendrickx et al., 1996).
3. Novel Dosage Forms for Specific Populations
Research has been conducted on developing novel oral edible gel dosage forms of nebivolol hydrochloride. These are aimed at providing a means of administering the drug to dysphagic and geriatric patients, with studies showing enhanced pharmacokinetic profiles in test subjects compared to conventional tablets (Vijayanand, Patil, & Reddy, 2016).
4. Cardiovascular Effects
Nebivolol's role in improving endothelial dysfunction has been highlighted, particularly its effects on endothelial nitric oxide synthase activity and antioxidative properties. These properties suggest potential benefits beyond beta-receptor blockade in treating hypertension, coronary artery disease, and congestive heart failure (Münzel & Gori, 2009).
5. Enhancement of Drug Permeability and Stability
Studies have also focused on the development of transdermal patches for nebivolol hydrochloride, aiming to bypass its extensive hepatic first-pass metabolism, reduce side effects, and improve drug bioavailability. These patches have shown promising results in in vitro skin permeation tests (Imran et al., 2019).
Safety And Hazards
Zukünftige Richtungen
The future directions in the study of a compound like “rel-(S,R,S,S)-Nebivolol Hydrochloride” could involve further investigation into its synthesis, properties, and potential applications. For example, the stereoselective synthesis of poly(2,3-dihydroxy-1,4-naphthylene) is very interesting from the standpoint of developing novel functional materials .
Eigenschaften
CAS-Nummer |
1338823-20-3 |
|---|---|
Produktname |
rel-(S,R,S,S)-Nebivolol Hydrochloride |
Molekularformel |
C₂₂H₂₅F₂NO₄ |
Molekulargewicht |
405.44 |
Synonyme |
(S)-1-((S)-6-Fluorochroman-2-yl)-2-(((R)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



